5-Propyl-1,2,3-thiadiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15824290
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O2S |
|---|---|
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 5-propylthiadiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)7-8-11-4/h2-3H2,1H3,(H,9,10) |
| Standard InChI Key | LNINGIBMQRBDJS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(N=NS1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,3-thiadiazole core—a five-membered ring containing two nitrogen atoms and one sulfur atom—with a propyl group () at the 5-position and a carboxylic acid moiety () at the 4-position . This arrangement is critical to its reactivity and intermolecular interactions, such as hydrogen bonding, which influence its biological activity . The SMILES notation CCCC1=C(N=NS1)C(=O)O and InChIKey LNINGIBMQRBDJS-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Physicochemical Characteristics
Key computed properties include:
These properties suggest moderate solubility in polar solvents and potential for membrane permeability, which is relevant for drug design .
Table 1: Key Physicochemical Properties of 5-Propyl-1,2,3-Thiadiazole-4-Carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 172.21 g/mol | |
| CAS Number | 1707735-20-3 | |
| SMILES | CCCCC1=C(N=NS1)C(=O)O | |
| XLogP3 | 1.5 |
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via cyclization reactions. One method involves reacting a propyl-substituted thioamide with chloroacetic acid under acidic or basic conditions, facilitating ring closure to form the thiadiazole core. For example, ultrasonic-assisted synthesis has been employed to enhance reaction efficiency and yield, reducing reaction times from hours to minutes.
| Method | Reactants/Conditions | Yield |
|---|---|---|
| Cyclization | Propyl thioamide + Chloroacetic acid | Moderate |
| Ultrasonic-assisted | Propyl thioamide + Chloroacetic acid (40 kHz) | High |
| Activity | Mechanism | Efficacy |
|---|---|---|
| Antifungal | Cell membrane disruption | MIC: 8–32 µg/mL |
| Anticancer | Apoptosis induction | IC: 12–45 µM |
Future Research Directions
Despite promising preliminary data, rigorous in vivo studies and clinical trials are needed to validate the compound’s therapeutic potential. Advances in green chemistry, such as microwave-assisted synthesis, could further optimize production .
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